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Compound of Interest

Compound Name: RO495

Cat. No.: B15610277

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROA495 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYKZ2), a member of the Janus
kinase (JAK) family of non-receptor tyrosine kinases.[1][2] TYK2 is a critical mediator of
cytokine signaling pathways that are central to the pathogenesis of numerous autoimmune and
inflammatory diseases. By targeting TYK2, RO495 offers a promising tool for immunology
research and a potential therapeutic agent for a range of immune-mediated disorders.

These application notes provide an overview of the role of TYK2 in immunology, the
mechanism of action of RO495, and detailed protocols for its application in key immunological
assays.

Chemical Name: N-(2-((2-amino-6-methylpyrimidin-4-yl)amino)pyridin-4-yl)-2,6-
dichlorobenzamide CAS Number: 1258296-60-4

Mechanism of Action and Signhaling Pathways

TYK2 is essential for the signal transduction of several key cytokines, including Interleukin-23
(IL-23), Interleukin-12 (IL-12), and Type | Interferons (IFN-a/p). These cytokines play pivotal
roles in the differentiation, activation, and function of various immune cells. RO495, by
inhibiting TYK2, effectively blocks these downstream signaling cascades.
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The IL-23/Th17 and IL-12/Th1 Signaling Pathways

The IL-23 and IL-12 pathways are fundamental to the development of T helper 17 (Th17) and T
helper 1 (Th1) cells, respectively. These T cell subsets are major drivers of inflammation in
many autoimmune diseases.

e |L-23 Signaling: Upon binding of IL-23 to its receptor, TYK2 and JAK2 are activated, leading
to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).
Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and promotes the
expression of genes that drive the expansion and pathogenic function of Th17 cells. Th17
cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, IL-
17F, and IL-22.

e |L-12 Signaling: Similarly, IL-12 signaling through TYK2 and JAK2 leads to the
phosphorylation of STAT4. pSTAT4 activation is crucial for the differentiation of naive CD4+ T
cells into Th1l cells, which produce Interferon-gamma (IFN-y).

ROA495 inhibits the TYK2-mediated phosphorylation of STATs, thereby suppressing the
differentiation and function of both Th17 and Th1l cells.
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TYK2-Mediated Cytokine Signaling Pathways.

Quantitative Data Summary

While specific quantitative data for RO495 in various immunological assays are not extensively
published, the following tables provide representative data from studies on other highly
selective TYK2 inhibitors. This information can be used as a benchmark for designing

experiments with RO495.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b15610277?utm_src=pdf-body-img
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/product/b15610277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 1: In Vitro Inhibition of TYK2-Dependent Signaling

. Measured Representative
Assay Cell Type Stimulant .
Endpoint IC50

STAT4

) Human PBMCs IL-12 pSTAT4 18 nM
Phosphorylation
STAT3 Human Th17

_ IL-23 pSTAT3 ~20 nM
Phosphorylation cells
IFN-y Production  NK-92 cells IL-12 IFN-y secretion ~25 nM
STATS

) Human PBMCs IFN-a pSTATS ~50 nM
Phosphorylation

Data are representative values for selective TYK2 inhibitors and may vary for RO495.

Table 2: In Vivo Efficacy in a Mouse Model of Psoriasis (IL-23 Induced)

Reduction in Ear Reduction in IL-
Treatment Group Dose (mgl/kg, oral) .
Swelling (%) 17A Levels (%)
Vehicle Control - 0 0
Selective TYK2
30 ~65 ~50
Inhibitor
Selective TYK2
100 ~70 ~75
Inhibitor

Data are representative values for selective TYK2 inhibitors and may vary for RO495.[3]

Experimental Protocols

The following are detailed protocols for key immunology experiments to characterize the effects
of RO495.

Protocol 1: Western Blot for STAT Phosphorylation
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This protocol details the steps to assess the inhibitory effect of RO495 on IL-12-induced STAT4
phosphorylation in peripheral blood mononuclear cells (PBMCs).

(1. Isolate and Culture PBMCs)

2. Pre-treat with RO495

i

3. Stimulate with IL-12

4. Cell Lysis
G. Protein Quantification]
6. SDS-PAGE

7. Western Blot Transfer

i

8. Antibody Incubation
(PSTAT4, total STAT4)

i

9. Detection and Analysis
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Workflow for Western Blot Analysis of STAT Phosphorylation.

Materials:

Human PBMCs

» RPMI-1640 medium with 10% FBS

e ROA495 (dissolved in DMSO)

e Recombinant Human IL-12

e Phosphatase and protease inhibitor cocktails

o RIPA lysis buffer

o BCA Protein Assay Kit

e Primary antibodies: Rabbit anti-pSTAT4 (Tyr693), Rabbit anti-STAT4

» HRP-conjugated goat anti-rabbit secondary antibody

e Chemiluminescent substrate

Procedure:

e Cell Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation. Culture the cells in RPMI-1640 supplemented with 10% FBS.

e ROA495 Pre-treatment: Seed PBMCs at a density of 2 x 106 cells/mL in a 6-well plate. Pre-
treat the cells with various concentrations of RO495 (e.g., 1 nM to 1 uM) or vehicle (DMSO)
for 1-2 hours at 37°C.

o Cytokine Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-12 for 15-
30 minutes at 37°C. Include an unstimulated control group.
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o Cell Lysis: After stimulation, place the plate on ice and wash the cells once with ice-cold
PBS. Add 100 pL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to
each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

o Protein Quantification: Determine the protein concentration of each cell lysate using a BCA

protein assay.

o SDS-PAGE: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
Load equal amounts of protein (20-30 pg) onto a 10% SDS-polyacrylamide gel and perform
electrophoresis.

o Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the
membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

e Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT4
(1:1000 dilution) and total STAT4 (1:1000 dilution) overnight at 4°C. Wash the membrane
and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room

temperature.

» Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging
system. Quantify the band intensities to determine the ratio of pSTAT4 to total STAT4.

Protocol 2: In Vitro T-Helper Cell Differentiation and Flow
Cytometry Analysis

This protocol describes the differentiation of naive CD4+ T cells into Thl and Th17 lineages
and the analysis of cytokine production by flow cytometry to assess the effect of RO495.
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4. Add RO495

(5. Culture for 5-7 days)

6. Restimulation
(PMA, lonomycin, Brefeldin A)

:

7. Intracellular Cytokine Staining
(IFN-y, IL-17A)

(8. Flow Cytometry Analysis)

Click to download full resolution via product page

Workflow for T-Helper Cell Differentiation and Analysis.

Materials:
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» Naive CD4+ T cells (isolated from PBMCs)
e Anti-CD3 and Anti-CD28 antibodies

o Thl differentiation cocktail: Recombinant human IL-12 (20 ng/mL), anti-human IL-4 antibody
(20 pg/mL)

e Th17 differentiation cocktail: Recombinant human IL-6 (20 ng/mL), TGF-$3 (5 ng/mL), IL-23
(20 ng/mL), anti-human IFN-y antibody (10 pg/mL), anti-human IL-4 antibody (10 pg/mL)

e RO495

e PMA, lonomycin, Brefeldin A

o Fluorescently-labeled antibodies: anti-CD4, anti-IFN-y, anti-IL-17A
o Fixation and permeabilization buffers

Procedure:

o T Cell Isolation and Activation: Isolate naive CD4+ T cells from PBMCs using magnetic-
activated cell sorting (MACS). Activate the cells in 96-well plates coated with anti-CD3 (5
pg/mL) and soluble anti-CD28 (2 pg/mL).

« Differentiation: To induce differentiation, add the respective cytokine cocktails for Thl or
Th17 lineages.

o ROA495 Treatment: Add RO495 at various concentrations (e.g., 10 nM to 1 uM) or vehicle
control to the T cell cultures at the time of activation and differentiation.

o Cell Culture: Culture the cells for 5-7 days at 37°C and 5% CO2.

o Restimulation and Intracellular Staining: On the final day, restimulate the cells with PMA (50
ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 pug/mL) for 4-6 hours.

o Flow Cytometry: Harvest the cells and stain for the surface marker CD4. Then, fix and
permeabilize the cells and perform intracellular staining for IFN-y and IL-17A.
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o Data Analysis: Acquire the samples on a flow cytometer and analyze the percentage of IFN-
y+ and IL-17A+ cells within the CD4+ T cell population.

Conclusion

RO495 is a valuable research tool for investigating the role of TYK2-mediated signaling in the
Immune system. Its ability to selectively inhibit the IL-23/Th17 and IL-12/Th1 axes makes it
particularly useful for studying the pathogenesis of autoimmune and inflammatory diseases.
The provided protocols offer a framework for characterizing the immunological effects of
RO495 in vitro and in vivo. Due to the limited publicly available data on RO495, researchers
are encouraged to perform dose-response experiments to determine the optimal
concentrations for their specific experimental systems. The representative data from other
selective TYK2 inhibitors can serve as a useful guide for these studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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